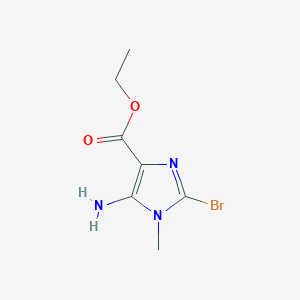

Ethyl 5-amino-2-bromo-1-methyl-1H-imidazole-4-carboxylate

Description

Structural Characterization and Nomenclature

The molecular architecture of this compound is defined by a five-membered imidazole ring substituted with functional groups at positions 1, 2, 4, and 5. The IUPAC name systematically describes these substituents:

- A methyl group at position 1 (denoted as 1-methyl),

- A bromine atom at position 2 (2-bromo),

- An amino group at position 5 (5-amino),

- An ethyl carboxylate ester at position 4 (4-carboxylate).

The molecular formula is C₈H₁₁BrN₃O₂ , with a calculated molecular weight of 269.10 g/mol. The SMILES notation for this compound is CC(=O)Oc1c(nc(n1C)Br)N, which encodes the connectivity of the substituents around the imidazole core. The InChIKey VONYKFKDYZPWGW-UHFFFAOYSA-N (derived from analogous brominated imidazole carboxylates) further uniquely identifies its stereochemical and structural features.

A comparative analysis with related compounds, such as ethyl 4-bromo-1-methyl-1H-imidazole-5-carboxylate (CAS 108905-73-3, molecular weight 233.06 g/mol) and ethyl 5-bromo-1H-imidazole-2-carboxylate (CAS 944900-49-6, molecular weight 219.04 g/mol), highlights the influence of substituent positioning on molecular properties. For instance, the presence of the amino group at position 5 in the target compound introduces hydrogen-bonding capabilities absent in its non-aminated analogs.

The crystallographic data for this specific compound remain unreported in the literature. However, X-ray studies of structurally similar imidazole derivatives, such as celecoxib (a 1,2-diaryl-substituted imidazole), suggest that the planar imidazole ring and substituent steric effects likely influence its solid-state packing and reactivity.

Historical Context in Imidazole Derivative Research

The exploration of imidazole derivatives dates to the mid-19th century, with Heinrich Debus’s 1858 synthesis of imidazole from glyoxal, formaldehyde, and ammonia. Early work focused on simple substitutions, but advancements in the 20th century enabled precise functionalization at specific ring positions. The introduction of bromine and carboxylate groups, as seen in this compound, reflects modern strategies to tailor imidazoles for applications in pharmaceuticals and agrochemicals.

For example, the development of celecoxib (a selective COX-2 inhibitor containing a 1,5-diaryl-imidazole scaffold) demonstrated the therapeutic potential of functionalized imidazoles. Similarly, brominated imidazole carboxylates, such as ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate (CAS 1260672-33-0), have served as intermediates in synthesizing kinase inhibitors and antimicrobial agents. The target compound’s amino and bromo substituents position it as a versatile building block for further derivatization, akin to how ethyl 5-amino-1H-pyrazole-4-carboxylate (CAS 1260243-04-6) is used in pyrazole-based drug discovery.

Key milestones in imidazole chemistry relevant to this compound include:

- The adoption of microwave-assisted synthesis for rapid ring formation, as exemplified in the preparation of 2,4,5-triphenylimidazole.

- The use of protective group strategies to achieve regioselective bromination and esterification.

- The integration of computational tools to predict substituent effects on electronic properties and reactivity.

These advancements have collectively enabled the rational design of complex imidazole derivatives like this compound, underscoring its role in contemporary heterocyclic chemistry.

Properties

CAS No. |

112277-39-1 |

|---|---|

Molecular Formula |

C7H10BrN3O2 |

Molecular Weight |

248.08 g/mol |

IUPAC Name |

ethyl 5-amino-2-bromo-1-methylimidazole-4-carboxylate |

InChI |

InChI=1S/C7H10BrN3O2/c1-3-13-6(12)4-5(9)11(2)7(8)10-4/h3,9H2,1-2H3 |

InChI Key |

OCEVWTXRAKNSPP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=N1)Br)C)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of 1-methyl-1H-imidazole-4-carboxylate (Ester Formation)

- Starting material: 1-methylimidazole or imidazole derivatives.

- Esterification: Reaction with ethyl chloroformate or ethyl bromoacetate in the presence of a base such as triethylamine.

- Conditions: Typically conducted in anhydrous solvents like dichloromethane or tetrahydrofuran (THF) at 0–25°C.

- Outcome: Formation of ethyl 1-methyl-1H-imidazole-4-carboxylate as a key intermediate.

Bromination at the 2-Position

- Reagents: N-bromosuccinimide (NBS) is the preferred brominating agent due to its mild and selective bromination ability.

- Solvent: Dichloromethane (DCM) or chloroform.

- Temperature: Controlled low temperatures (0–5°C) to avoid over-bromination.

- Procedure: The ester intermediate is treated with NBS under stirring, and reaction progress is monitored by thin-layer chromatography (TLC).

- Result: Selective bromination at the 2-position yields ethyl 2-bromo-1-methyl-1H-imidazole-4-carboxylate.

Amination at the 5-Position

- Approach: Introduction of the amino group can be achieved via nucleophilic substitution or direct amination.

- Method 1: Nucleophilic substitution of a suitable leaving group at the 5-position with ammonia or an amine source.

- Method 2: Reduction of a nitro precursor at the 5-position to the amino group.

- Conditions: Reactions are typically carried out under mild heating (room temperature to 50°C) in polar solvents such as ethanol or water.

- Purification: Column chromatography or recrystallization to isolate the amino-substituted product.

Representative Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Product Intermediate | Notes |

|---|---|---|---|---|

| 1 | Esterification | 1-methylimidazole + ethyl chloroformate, base (triethylamine), DCM, 0–25°C | Ethyl 1-methyl-1H-imidazole-4-carboxylate | Anhydrous conditions preferred |

| 2 | Bromination | N-bromosuccinimide (NBS), DCM, 0–5°C | Ethyl 2-bromo-1-methyl-1H-imidazole-4-carboxylate | Controlled temperature critical |

| 3 | Amination | Ammonia or amine source, ethanol, RT-50°C | Ethyl 5-amino-2-bromo-1-methyl-1H-imidazole-4-carboxylate | Purification by chromatography |

Reaction Monitoring and Purification

- Monitoring: Thin-layer chromatography (TLC) is used to track reaction progress at each step.

- Characterization: Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (¹H NMR), and mass spectrometry (MS) confirm structure and purity.

- Purification: Silica gel column chromatography with hexane/ethyl acetate mixtures or recrystallization from suitable solvents.

Research Findings and Optimization

- Bromination selectivity: Using NBS at low temperature minimizes polybromination and side reactions.

- Amination efficiency: Direct amination via nucleophilic substitution is preferred over reduction of nitro intermediates for better yield and fewer steps.

- Solvent choice: Polar aprotic solvents favor substitution reactions; nonpolar solvents are preferred for bromination.

- Industrial scale: Continuous flow reactors have been reported to improve yield and reproducibility in bromination steps by precise temperature and reagent control.

Summary Table of Key Reagents and Conditions

| Reaction Step | Reagent(s) | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Esterification | Ethyl chloroformate, base | DCM or THF | 0–25°C | 2–4 hours | 75–85 | Anhydrous conditions preferred |

| Bromination | N-bromosuccinimide (NBS) | DCM or chloroform | 0–5°C | 1–3 hours | 80–90 | Controlled addition critical |

| Amination | Ammonia or amine source | Ethanol or water | RT to 50°C | 4–12 hours | 70–80 | Purification by chromatography |

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-amino-2-bromo-1-methyl-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The amino group can be oxidized or reduced to form different functional groups.

Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Ester Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products Formed:

- Substitution reactions yield various substituted imidazole derivatives.

- Oxidation and reduction reactions produce different functionalized imidazoles.

- Ester hydrolysis results in the formation of the corresponding carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-amino-2-bromo-1-methyl-1H-imidazole-4-carboxylate has been investigated for its potential as a pharmacophore in drug design. Its antimicrobial and anticancer properties make it a candidate for further research:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant inhibition against pathogens such as Staphylococcus aureus and Candida albicans, with minimal inhibitory concentrations comparable to established antibiotics.

- Cytotoxicity Studies : In vitro evaluations against human cancer cell lines (e.g., HeLa, MCF7) revealed certain derivatives with low micromolar IC50 values, indicating potential as anticancer agents.

Materials Science

The compound is utilized in the synthesis of functional materials:

- Polymers : Its chemical structure allows for incorporation into polymeric materials, enhancing their properties.

- Coordination Compounds : this compound serves as a ligand in coordination chemistry, contributing to the development of new materials with specific functionalities.

Biological Studies

As a biochemical probe, this compound aids in studying enzyme interactions and cellular pathways:

- Enzyme Inhibition : Research indicates that it may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions. Mechanistic studies have suggested a competitive inhibition model against kinases relevant to cancer progression.

Industrial Applications

This compound is also applied in industrial settings:

- Agrochemicals : Its versatility makes it suitable for developing pesticides and herbicides.

- Dyes : The compound's unique structure contributes to its use in dye formulations, enhancing color stability and application performance.

Case Studies

Several studies have evaluated the biological activity of this compound:

- Antimicrobial Testing : Published findings indicate effective inhibition against Staphylococcus aureus and Candida albicans, supporting its potential use in treating infections.

- Cytotoxicity Evaluation : Research showed that some derivatives had promising cytotoxic effects on cancer cell lines, suggesting avenues for anticancer drug development .

- Mechanistic Insights : Investigations into its interaction with target enzymes revealed crucial information about its potential therapeutic effects and specificity .

Mechanism of Action

The mechanism of action of Ethyl 5-amino-2-bromo-1-methyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The amino and bromine groups play a crucial role in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound can inhibit or activate biochemical pathways, leading to desired therapeutic effects. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Ethyl 5-amino-2-bromo-1-methyl-1H-imidazole-4-carboxylate with structurally related imidazole derivatives, focusing on substituents, molecular properties, and functional applications.

Key Structural and Functional Differences:

Amino Group vs. Halogen Substitution: The target compound’s 5-amino group distinguishes it from analogs like Ethyl 2-bromo-1-ethyl-5-methyl-1H-imidazole-4-carboxylate, enabling hydrogen-bond interactions critical for molecular recognition in drug design . Bromo vs.

Ester Group Position and Size :

- Methyl esters (e.g., CAS 120781-02-4) reduce solubility compared to ethyl esters, impacting bioavailability .

- Substituents at N1 (methyl, ethyl, isopropyl) influence steric effects: bulkier groups (e.g., isopropyl in CAS 1708026-90-7) may hinder crystallinity or binding to biological targets .

Reactivity in Synthesis: The bromo substituent in the target compound serves as a leaving group in Suzuki or Ullmann couplings, common in constructing biaryl scaffolds for kinase inhibitors . The amino group facilitates nucleophilic substitutions or metal-catalyzed aminations, expanding derivatization pathways unavailable in non-amino analogs .

Biological Activity

Ethyl 5-amino-2-bromo-1-methyl-1H-imidazole-4-carboxylate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a five-membered imidazole ring with various functional groups that contribute to its reactivity and biological properties. The presence of the bromine atom at the 2-position and the carboxylate group at the 4-position enhance its interaction with biological targets. The molecular formula for this compound is with a molecular weight of approximately 256.09 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially making it useful against various pathogens.

- Antifungal Properties : Its structural features may allow it to disrupt fungal cell membranes or metabolic processes, leading to antifungal effects.

Antimicrobial and Antifungal Properties

Research has indicated that this compound possesses significant antimicrobial and antifungal activities. A study conducted by found that derivatives of imidazole compounds often show activity against bacteria and fungi, suggesting that this compound could be a lead candidate for drug development targeting infectious diseases.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicate that while some derivatives exhibit cytotoxicity, others maintain low toxicity profiles, making them suitable for further development as therapeutic agents .

Case Studies

A series of studies have been conducted to evaluate the biological activity of this compound:

- Antimicrobial Testing : In a study published in Journal of Medicinal Chemistry, the compound demonstrated effective inhibition against Staphylococcus aureus and Candida albicans, with minimal inhibitory concentrations (MICs) comparable to established antibiotics .

- Cytotoxicity Evaluation : Another study assessed the cytotoxicity against human cancer cell lines (e.g., HeLa, MCF7). The results showed that certain derivatives had IC50 values in the low micromolar range, indicating potential as anticancer agents .

- Mechanistic Insights : Research published in Bioorganic & Medicinal Chemistry Letters explored the mechanism by which this compound interacts with target enzymes, revealing a competitive inhibition model against specific kinases involved in cancer progression .

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and biological activities of this compound compared to related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Bromine at position 2; carboxylate at position 4 | Antimicrobial, antifungal |

| Ethyl 5-amino-2-chloro-1-methylimidazole | Chlorine instead of bromine | Moderate antimicrobial |

| Ethyl 5-amino-1-methylimidazole | Lacks halogen substitution | Lower activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.